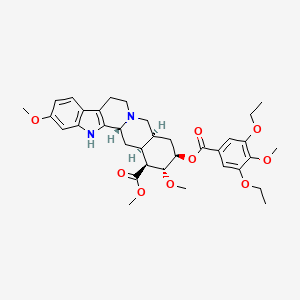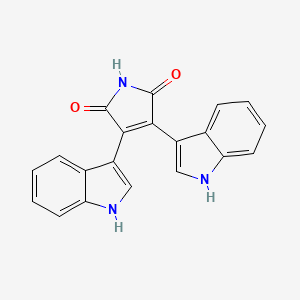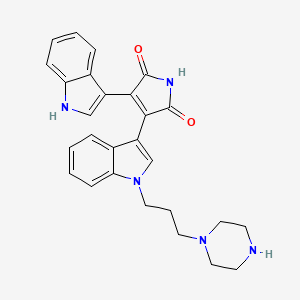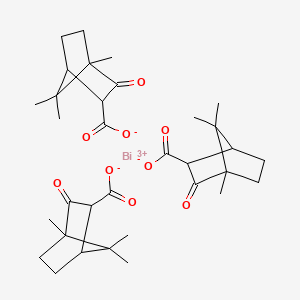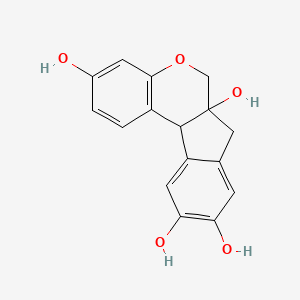
Brazilin
Vue d'ensemble
Description
La braziline est un composé homoisoflavonoïde naturel principalement trouvé dans le bois de cœur de Caesalpinia sappan et de Haematoxylum brasiletto . Elle est connue pour sa couleur rouge vibrante lorsqu'elle est oxydée en brazileïne et a été traditionnellement utilisée pour ses propriétés médicinales, notamment ses effets anti-inflammatoires, antitumoraux et antidiabétiques .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La braziline peut être synthétisée par différentes méthodes, notamment l'extraction de sources naturelles et la synthèse chimique. Une méthode courante implique l'extraction du bois de cœur de Caesalpinia sappan à l'aide de solvants comme l'éthanol ou le méthanol . L'extrait est ensuite purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) ou la chromatographie sur couche mince (CCM) .
Méthodes de production industrielle
La production industrielle de braziline implique souvent la chromatographie contre-courante à haute performance (HPCCC), qui permet une séparation et une purification efficaces du composé à partir d'extraits végétaux . Cette méthode utilise un système de solvants, généralement chloroforme-méthanol-eau, pour atteindre une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions
La braziline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Lors de l'oxydation, la braziline est convertie en brazileïne, qui est responsable de sa couleur rouge .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant la braziline comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées pour assurer la formation du produit souhaité .
Principaux produits formés
Le principal produit formé par l'oxydation de la braziline est la brazileïne, qui possède des activités biologiques significatives . D'autres produits peuvent inclure divers dérivés formés par des réactions de substitution.
Applications de la recherche scientifique
La braziline a une large gamme d'applications de recherche scientifique :
Chimie : Utilisée comme colorant naturel et dans l'étude de la chimie des produits naturels.
Biologie : Etudiée pour ses propriétés anti-inflammatoires et antitumorales.
Médecine : Explorée comme agent thérapeutique potentiel pour des affections comme le cancer, le diabète et les maladies inflammatoires
Industrie : Utilisée dans la production de colorants naturels et comme marqueur standard dans diverses techniques analytiques.
Mécanisme d'action
La braziline exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été démontré qu'elle inhibait l'inflammasome NLRP3, qui joue un rôle crucial dans la réponse inflammatoire . De plus, la braziline module l'expression des cytokines et chimiokines pro-inflammatoires, réduisant ainsi l'inflammation . Dans les cellules cancéreuses, la braziline induit l'apoptose et inhibe la prolifération cellulaire en affectant les voies impliquées dans la régulation du cycle cellulaire et le stress oxydatif .
Applications De Recherche Scientifique
Brazilin has a wide range of scientific research applications:
Chemistry: Used as a natural dye and in the study of natural product chemistry.
Biology: Investigated for its anti-inflammatory and anti-tumor properties.
Medicine: Explored as a potential therapeutic agent for conditions like cancer, diabetes, and inflammatory diseases
Industry: Utilized in the production of natural dyes and as a standard marker in various analytical techniques.
Mécanisme D'action
Brazilin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in the inflammatory response . Additionally, this compound modulates the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by affecting pathways involved in cell cycle regulation and oxidative stress .
Comparaison Avec Des Composés Similaires
La braziline est étroitement liée à d'autres homoisoflavonoïdes, tels que l'hématoxyline et la brazileïne . Alors que l'hématoxyline est principalement utilisée comme colorant en histologie, la braziline et la brazileïne ont des activités biologiques plus larges, y compris des effets anti-inflammatoires et antitumoraux . La capacité unique de la braziline à chélater les ions métalliques et à inhiber des cibles moléculaires spécifiques comme l'inflammasome NLRP3 la distingue des autres composés similaires .
Liste des composés similaires
- Hématoxyline
- Brazileïne
- Chlorure de cyanine
- Quercétine
- Rutine
Les diverses activités biologiques de la braziline et ses applications thérapeutiques potentielles en font un composé d'un intérêt significatif dans divers domaines de la recherche scientifique.
Propriétés
IUPAC Name |
7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,15,17-20H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHUTZOCTZJUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474-07-7 | |
| Record name | Brazilin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Brazilin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol, 7,11b-dihydro-, (6aS,11bR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7,11b-dihydrobenz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





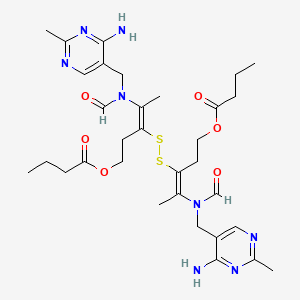
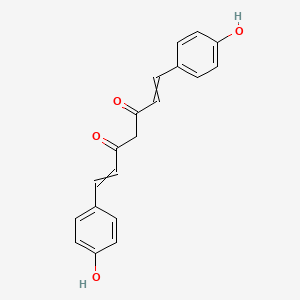
![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)
